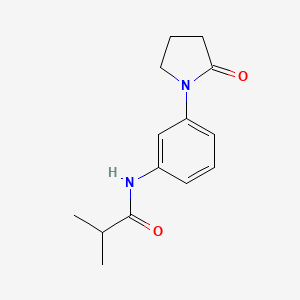

N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide

Description

N-(3-(2-Oxopyrrolidin-1-yl)phenyl)isobutyramide is a synthetic organic compound characterized by a pyrrolidone (2-oxopyrrolidin-1-yl) moiety attached to a phenyl ring, which is further substituted with an isobutyramide group.

Properties

IUPAC Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(2)14(18)15-11-5-3-6-12(9-11)16-8-4-7-13(16)17/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDACVANGECPYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with isobutyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Herbicidal Compound 14b

The ureidopyrimidine derivative N-(1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)isobutyramide (14b) (MW 549.06) features a sulfonylpiperidine and trifluoromethyl group, enhancing lipophilicity and herbicidal activity. Key contrasts:

MNK Inhibitors (Compounds 50–52)

Compounds such as N-(5-(4-((2-Oxo-2-((4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)amino)ethyl)amino)phenyl)pyridin-2-yl)isobutyramide (51) (MW ~600 estimated) exhibit:

- Structural Features : Pyridine, piperazine, and trifluoromethyl groups, which enhance binding to kinase targets like MNK.

- Synthetic Challenges : Low yields (10–12%) and high melting points (~170–180°C), suggesting crystallinity and purification hurdles .

| Parameter | This compound | Compound 51 |

|---|---|---|

| Molecular Weight | ~246.28 | ~600 |

| Functional Groups | Pyrrolidone, isobutyramide | Pyridine, piperazine, CF₃ |

| Synthetic Yield | Not reported | 10% |

| Melting Point | Not reported | 171.5°C |

Polymer-Related Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide (Fig. 1 in ) is used in polyimide synthesis. While structurally distinct (phthalimide vs. isobutyramide), it highlights the role of aromatic amides/lactams in materials science. Key differences:

- Application Focus: Polymer monomers vs.

- Purity Requirements : High-purity 3-chloro-N-phenyl-phthalimide is critical for polymer synthesis, suggesting analogous quality control needs for the target compound .

Biological Activity

N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide is a compound that has attracted significant attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidinone ring, which is a common structural motif in many biologically active molecules. Its chemical structure is characterized by the following components:

- Pyrrolidinone ring : Contributes to the compound's interaction with biological targets.

- Phenyl group : Enhances lipophilicity and potential receptor interactions.

- Isobutyramide moiety : May influence the compound's pharmacokinetic properties.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Research indicates that the compound may modulate various cellular processes through:

- Enzyme inhibition : The compound potentially interacts with enzymes involved in key metabolic pathways, leading to altered cellular functions.

- Receptor modulation : It may bind to specific receptors, influencing signal transduction pathways critical for cell proliferation and survival.

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma), demonstrating significant antiproliferative activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 | 5.4 | |

| HeLa | 4.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both bacterial and fungal pathogens, although further research is needed to elucidate its efficacy and mechanism.

Case Studies

- In Vitro Studies : A series of in vitro experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound may effectively inhibit key enzymes associated with tumor growth.

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Potential as a Therapeutic Agent : Ongoing studies are exploring its use as a therapeutic agent in treating various diseases, particularly cancers and inflammatory conditions.

- Synergistic Effects : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy, warranting further investigation into combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.